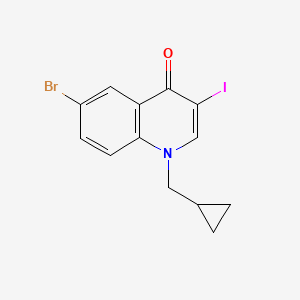![molecular formula C60H122O9 B12093843 Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)
Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester is a complex organic compound known for its unique structural properties and diverse applications. This compound is a type of ester, specifically a triester of trimethylolpropane and isooctadecanoic acid. It is often used in various industrial applications due to its stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester typically involves the esterification of trimethylolpropane with isooctadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps to isolate the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction temperatures, catalyst concentrations, and purification processes to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of trimethylolpropane and isooctadecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and alkanes.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
Major Products
Hydrolysis: Trimethylolpropane and isooctadecanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Aplicaciones Científicas De Investigación
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its excellent thermal and oxidative stability.
Mecanismo De Acción
The mechanism by which Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester exerts its effects is primarily through its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylolpropane triisostearate
- Trimethylolpropane trioleate
- Trimethylolpropane tricaprylate
Uniqueness
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers superior thermal stability and oxidative resistance, making it particularly valuable in high-temperature industrial applications.
This detailed overview provides a comprehensive understanding of Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester, covering its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C60H122O9 |
|---|---|
Peso molecular |
987.6 g/mol |
Nombre IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;16-methylheptadecanoic acid |
InChI |
InChI=1S/3C18H36O2.C6H14O3/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-6(3-7,4-8)5-9/h3*17H,3-16H2,1-2H3,(H,19,20);7-9H,2-5H2,1H3 |
Clave InChI |
PHMFOWQZOHAHQY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)





